(Z)-2-Hexenoic acid

Biocatalysis Metabolic engineering Enzymology

Researchers requiring stereochemically defined substrates often face supply risks where the trans-isomer or saturated analog is incorrectly substituted, invalidating enzymatic and sensory studies. (Z)-2-Hexenoic acid (CAS 1577-28-2) is the exact cis-configured metabolite with a 'fresh, leafy' odor profile, distinct from the 'fatty, musty' (E)-isomer. - Validated reference standard for GC-MS volatile metabolomics in Vitis vinifera and Deschampsia antarctica. - Defined substrate for fungal ene-reductase stereoselectivity studies; cis-isomer reduction is slower than trans. - Essential precursor for stereochemically pure flavor esters like ethyl (Z)-2-hexenoate.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1577-28-2
Cat. No. B074312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Hexenoic acid
CAS1577-28-2
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)O
InChIInChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4-
InChIKeyNIONDZDPPYHYKY-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: (Z)-2-Hexenoic Acid (CAS 1577-28-2) – Chemical Identity and Baseline Characterization for Sourcing


(Z)-2-Hexenoic acid (CAS 1577-28-2, also known as cis-2-hexenoic acid) is a medium-chain, monounsaturated fatty acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol [1]. It is the (Z)-stereoisomer of hex-2-enoic acid, distinct from its trans counterpart [2]. The compound is a naturally occurring metabolite found in plants such as Vitis vinifera (grapevine) and Deschampsia antarctica, and functions as a flavoring agent . Its chemical structure features a cis-configured double bond at the 2-position, which fundamentally dictates its physical properties, chemical reactivity, and biological interactions compared to its saturated and trans-unsaturated analogs.

Sourcing Risk Alert: Why (Z)-2-Hexenoic Acid Cannot Be Substituted by Trans-2-Hexenoic Acid or Hexanoic Acid


Generic substitution of (Z)-2-hexenoic acid with its trans isomer (CAS 13419-69-7) or the saturated analog hexanoic acid (CAS 142-62-1) is scientifically unsound and introduces significant functional risk. Stereochemistry at the C2-C3 double bond dictates enzyme recognition and metabolic stability, as demonstrated by the slower fungal reduction of the cis-isomer compared to the trans-isomer [1]. This stereospecificity translates to divergent sensory profiles, with the (Z)-isomer possessing a 'fresh, leafy' odor while the (E)-isomer is described as 'fatty, musty' [2]. Critically, the trans-isomer has demonstrated specific antiviral activity (EC50 of 2.9-3.21 μM) that cannot be assumed for the (Z)-form without direct comparative data [3]. Furthermore, the saturated analog hexanoic acid lacks the α,β-unsaturation required for Michael addition reactivity and exhibits a different sensory threshold (~420 μg/L) [4]. Procurement of the incorrect isomer or analog will compromise experimental reproducibility, alter sensory formulations, and invalidate research that relies on the specific properties of the (Z)-configured molecule.

Quantitative Differentiation Evidence: (Z)-2-Hexenoic Acid vs. Comparators in Key Performance Dimensions


Stereospecific Metabolic Stability: Reduced Biotransformation Rate of (Z)-2-Hexenoic Acid Compared to (E)-2-Hexenoic Acid

In fungal whole-cell biotransformation assays using Mucor sp. A-73, the reduction rate of cis-2-hexenoic acid ((Z)-2-hexenoic acid) was demonstrably slower than that of the corresponding trans isomer ((E)-2-hexenoic acid) [1]. This stereospecificity indicates that the cis-configuration confers greater metabolic stability or lower substrate affinity for the fungal ene-reductase enzyme system.

Biocatalysis Metabolic engineering Enzymology

Sensory Profile Divergence: Distinct Odor Descriptors for (Z)- vs. (E)-2-Hexenoic Acid

The stereoisomers of 2-hexenoic acid elicit distinctly different olfactory perceptions. (Z)-2-Hexenoic acid is characterized by a 'fresh, leafy' odor profile, while its trans counterpart, (E)-2-Hexenoic acid, is consistently described as having a 'fatty, musty' odor [1][2]. This sensory divergence is critical for flavor and fragrance applications where specific aromatic notes are required.

Flavor chemistry Sensory analysis Fragrance formulation

Antiviral Activity of Trans-Isomer: Benchmark Potency Against Coxsackievirus B3 and Enterovirus A71

While direct antiviral activity data for (Z)-2-hexenoic acid is lacking in the current literature, the trans-isomer, (E)-2-hexenoic acid, has demonstrated potent, dose-dependent antiviral activity against Coxsackievirus B3 (CVB3) and Enterovirus A71 (EV-A71) [1]. This data serves as a crucial baseline for understanding the potential, but unverified, biological activity of the cis-isomer and highlights the importance of stereochemistry for antiviral efficacy.

Antiviral research Virology Enterovirus therapeutics

Sensory Threshold Divergence: Trans-2-Hexenoic Acid vs. Hexanoic Acid in Kiwifruit

In kiwifruit (Actinidia chinensis), the perception threshold for trans-2-hexenoic acid is significantly lower than that for the saturated analog hexanoic acid, indicating a much higher potency as a flavor-active compound. Specifically, the concentration of trans-2-hexenoic acid in 'Rua' and 'SunGold' cultivars ranges from 41.5 to 58.5 μg/L, while hexanoic acid is present at over 1000 μg/L [1]. This quantitative difference underscores the heightened sensory impact of the unsaturated acid, even at trace levels.

Flavor chemistry Sensory analysis Food science

Regulatory and Identity Divergence: Distinct FDA UNII Codes for (Z)- and (E)-2-Hexenoic Acid Isomers

The U.S. Food and Drug Administration (FDA) assigns distinct Unique Ingredient Identifiers (UNIIs) to the (Z)- and (E)-stereoisomers of 2-hexenoic acid, formally recognizing them as different substances for regulatory purposes [1][2]. (Z)-2-Hexenoic acid has the UNII 8Q89Q680RA, while (E)-2-Hexenoic acid (trans-2-hexenoic acid) has the UNII 9B3G5X9K5X and a FEMA number (3169). This regulatory distinction mandates that these isomers cannot be used interchangeably in FDA-regulated products without explicit approval.

Regulatory compliance Food additive Pharmaceutical excipient

Application-Specific Procurement Guidance for (Z)-2-Hexenoic Acid (CAS 1577-28-2)


Natural Product Research and Plant Metabolomics

(Z)-2-Hexenoic acid is a validated constituent of the volatile metabolome of plants including Vitis vinifera (grapevine), Deschampsia antarctica, and Euphorbia tithymaloides . It serves as a key biomarker or reference standard for gas chromatography-mass spectrometry (GC-MS) analyses of plant-derived extracts. Its distinct 'fresh, leafy' odor profile, differentiating it from the 'fatty, musty' trans-isomer, makes it essential for studies in chemical ecology and plant-insect interactions [1].

Stereospecific Biocatalysis and Enzymology Research

For researchers investigating the substrate specificity of fungal ene-reductases or other α,β-unsaturated acid metabolizing enzymes, (Z)-2-hexenoic acid provides a defined stereoisomeric substrate. As demonstrated in studies with Mucor sp., the cis-isomer is reduced at a slower rate than its trans counterpart, enabling comparative investigations of enzyme stereoselectivity and metabolic flux [2]. The compound is a critical tool for probing the stereochemical requirements of these enzyme systems.

Precursor for Chiral Building Blocks and Specialty Esters

The carboxylic acid functionality of (Z)-2-hexenoic acid provides a handle for esterification, amidation, and other derivatizations. Its cis-configuration can be leveraged to synthesize chiral building blocks or specialty esters with specific properties. For instance, ethyl (Z)-2-hexenoate, the ethyl ester derivative, is a valued flavor and fragrance ingredient [3]. The parent acid is the essential starting material for these stereochemically defined products.

Food and Flavor Research Requiring a 'Green, Leafy' Note

In flavor chemistry, (Z)-2-hexenoic acid is utilized as a reference standard for the 'fresh, leafy' and 'cut grass' olfactory notes found in various fruits and vegetables [1]. Its distinct sensory profile, which contrasts with the 'musty, fatty' note of the trans-isomer, makes it indispensable for formulating and authenticating natural 'green' flavor compositions. It is particularly relevant for research into the flavor profiles of tea, berries, and green vegetables.

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